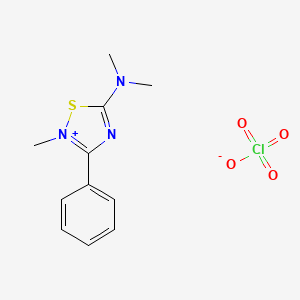
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
The synthesis of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate typically involves the reaction of thianthrene radical cationic perchlorate with dimethylamine . The reaction conditions often include the use of solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
化学反应分析
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar compounds to 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate include other thiadiazole derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Some examples are:
5-Amino-pyrazoles: These compounds are used in organic and medicinal synthesis for their versatile reactivity.
Pyridinium salts: Known for their applications in various chemical reactions and as intermediates in the synthesis of complex molecules. The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
生物活性
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of thiadiazoles , characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its chemical formula is C11H14N3S+ClO4−, and it is known for its unique structural features that contribute to its reactivity and biological properties.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The precise mechanisms remain an area of ongoing research.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showcasing effectiveness in inhibiting growth. For instance, studies have demonstrated that derivatives of thiadiazole compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent studies. Notably:
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves cell cycle arrest and activation of apoptotic pathways.
- Case Study : A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced cytotoxicity against cancer cells. For example, compounds with halogen substitutions exhibited increased potency compared to their unsubstituted counterparts.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 5-Amino-pyrazoles | Structure | Anticancer and antimicrobial | |
| Pyridinium salts | N/A | Various chemical reactions |
Table of Key Findings
| Study Focus | Methodology | Key Results |
|---|---|---|
| Antimicrobial Activity | Disk diffusion method | Effective against E. coli and S. aureus |
| Anticancer Activity | MTT assay on HeLa cells | IC50 values indicating significant cytotoxicity |
| Mechanism Exploration | Flow cytometry analysis | Induction of apoptosis through mitochondrial pathways |
属性
IUPAC Name |
N,N,2-trimethyl-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3S.ClHO4/c1-13(2)11-12-10(14(3)15-11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGBAIVVBRFNEX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(N=C(S1)N(C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














